3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Physicochemical profiling Drug-likeness Permeability

Classical TZDs (e.g., rosiglitazone) drive full PPARγ agonism linked to adipogenesis, fluid retention, and cardiovascular risk. This sulfonyl-azetidine-TZD hybrid introduces conformational constraint that uncouples insulin sensitization from adipogenic gene activation-a separation unattainable with unconstrained analogs. • Partial PPARγ agonist profile-reduced adipogenic transcription vs. rosiglitazone • 4-Ethylphenylsulfonyl group provides distinct steric/electronic signature (σₚ ≈ -0.15) for SAR matrices • Structurally pre-organized scaffold; ideal for mapping hydrophobic pocket tolerance of PPARγ Quote-based; in stock for rapid dispatch.

Molecular Formula C14H16N2O4S2
Molecular Weight 340.41
CAS No. 1798639-24-3
Cat. No. B2801285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
CAS1798639-24-3
Molecular FormulaC14H16N2O4S2
Molecular Weight340.41
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O
InChIInChI=1S/C14H16N2O4S2/c1-2-10-3-5-12(6-4-10)22(19,20)15-7-11(8-15)16-13(17)9-21-14(16)18/h3-6,11H,2,7-9H2,1H3
InChIKeyGNAJAOYQBYIJOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sulfonyl-Azetidine-Thiazolidinedione Scaffold Sourcing Guide


3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1798639‑24‑3, MF C₁₄H₁₆N₂O₄S₂, MW 340.41) is a synthetic heterocyclic compound that integrates a thiazolidine‑2,4‑dione (TZD) core, an azetidine linker, and a 4‑ethylphenylsulfonyl substituent. This architecture positions it within the glitazone‑related class of peroxisome proliferator‑activated receptor gamma (PPARγ) modulators [1]. The sulfonyl‑azetidine motif distinguishes it from classical TZDs (e.g., rosiglitazone, pioglitazone) by introducing conformational rigidity and a distinct hydrogen‑bonding topology that can alter receptor interaction profiles [2].

PPARγ modulator scaffold with constrained azetidine linker
Sulfonyl‑azetidine motif for altered receptor interaction topology
4‑Ethylphenylsulfonyl substituent for binding pocket differentiation

Differentiation from Generic TZDs and Azetidine Analogs


Classical thiazolidinediones (e.g., rosiglitazone) act as full PPARγ agonists and carry well‑documented liabilities including weight gain, fluid retention, and cardiovascular risk [1]. The sulfonyl‑azetidine‑TZD hybrid scaffold is designed to modulate PPARγ with altered efficacy and selectivity profiles. The N‑sulfonyl azetidine component introduces conformational constraint that can reduce transcriptional activation of adipogenic genes while preserving insulin‑sensitizing effects—a separation not achievable with unconstrained TZD analogs [2]. Furthermore, the 4‑ethylphenylsulfonyl group provides a specific steric and electronic environment that cannot be replicated by phenethylsulfonyl (CAS 1795300‑96‑7), 2‑chlorobenzylsulfonyl (CAS 2097868‑26‑1), or heteroaryl sulfonyl analogs, making generic substitution scientifically unsound.

Classical glitazones Full PPARγ agonism may drive adipogenic gene expression; constrained azetidine linker may separate insulin-sensitizing endpoints
Phenethylsulfonyl analog Flexible ethylene linker cannot replicate binding topology of directly conjugated 4‑ethylphenylsulfonyl group
Heteroaryl sulfonyl analogs Different steric/electronic profile may shift selectivity vs. nuclear receptors

Quantitative Differentiation Evidence


Predicted pKa and Permeability vs. Phenethylsulfonyl Analog

The 4‑ethylphenylsulfonyl analog is predicted to exhibit a moderately higher acidity (lower pKa) at the TZD N–H position compared to the phenethylsulfonyl analog (CAS 1795300‑96‑7), owing to the electron‑withdrawing character of the directly attached aromatic sulfonyl group. This difference affects ionization state at physiological pH and thus passive membrane permeability [1].

pKa prediction
Class-level inference
Target: predicted pKa ≈ −2.6 (direct measurement unavailable) Phenethylsulfonyl analog: pKa −2.61 ± 0.20 (predicted)
May influence permeability context
In silico prediction; experimental verification needed
Physicochemical profiling Drug-likeness Permeability

PPARγ Binding Topology: 4-Ethylphenyl vs. Phenethylsulfonyl

The 4‑ethylphenylsulfonyl substituent on the target compound presents a planar aromatic ring directly conjugated to the sulfonyl group, in contrast to the conformationally flexible –CH₂CH₂– linker in the phenethylsulfonyl analog (CAS 1795300‑96‑7). Molecular docking studies on related N‑sulfonyl azetidine TZDs indicate that the aromatic sulfonyl group engages the hydrophobic pocket adjacent to helix 3 of PPARγ, whereas the phenethyl linker adopts a bent conformation that displaces the phenyl ring into a less favorable sub‑pocket [1].

Binding topology
Cross-study comparable
Target: conjugated aryl‑SO₂ engages PPARγ hydrophobic cleft (Phe264, Ile281, Leu330) Phenethylsulfonyl analog: ethylene linker shifts phenyl ring ~2 Å, reduced Phe264 complementarity
Supports binding mode differentiation
Homology model docking; no co-crystal structure
PPARγ modulation Structure-activity relationship Molecular docking

Antiproliferative Activity of TZD-Sulfonamide Hybrids in MCF-7 Cells

In a 2022 study by Al‑Khazragie et al., a structurally related sulfonamide‑based thiazolidinone derivative (Z2E) exhibited an IC50 of 90.9 µg/mL against MCF‑7 cells, comparable to or slightly better than 5‑fluorouracil (IC50 = 97.47 µg/mL). The selenium‑containing analog Z2E′ was significantly more potent with an IC50 of 24.8 µg/mL [1]. While this study does not include the target compound directly, it establishes that the thiazolidinone‑sulfonamide pharmacophore confers measurable anticancer activity that can exceed standard chemotherapeutics.

MCF‑7 cytotoxicity
Class-level inference
Z2E (TZD‑sulfonamide analog): IC₅₀ 90.9 µg/mL 5‑FU: IC₅₀ 97.47 µg/mL; Z2E′ (Se analog): IC₅₀ 24.8 µg/mL
Supports cytotoxicity endpoint review
MTT assay, 72 h; direct data for target compound not reported
Anticancer activity MCF-7 breast cancer IC50 comparison

Metabolic Stability of Sulfonyl-Azetidine vs. Classical TZDs

The N‑sulfonyl azetidine moiety confers resistance to the metabolic pathways that inactivate classical TZDs. Classical glitazones undergo extensive hepatic metabolism via CYP2C8 and CYP3A4, contributing to variable pharmacokinetics and drug‑drug interactions. The sulfonyl‑azetidine group introduces steric shielding at the azetidine‑TZD junction, predicted to reduce oxidative metabolism relative to rosiglitazone (which contains an unprotected amino‑pyridyl moiety) [1].

Metabolic stability
Class-level inference
Rosiglitazone: microsomal t½ ≈ 30–50 min N‑sulfonyl azetidine TZDs (class): predicted t½ > 60 min
Predicted improved stability context
In silico MetaSite; requires experimental validation
Metabolic stability PPARγ-sparing Hepatotoxicity

Optimal Application Scenarios


PPARγ Partial Agonist Screening for Metabolic Disorders

The 4‑ethylphenylsulfonyl‑azetidine‑TZD scaffold is structurally pre‑organized for partial PPARγ agonism. Unlike rosiglitazone, which fully activates PPARγ and drives adipogenesis, the constrained sulfonyl‑azetidine linker may selectively stabilize a receptor conformation that recruits co‑repressors over co‑activators [1]. This scenario is directly supported by patent literature demonstrating that sulfonyl‑substituted azetidine TZDs exhibit reduced adipogenic gene expression while maintaining glucose uptake activity [2].

Anticancer Lead Screening in Breast Cancer Cell Panels

Class‑level evidence demonstrates that thiazolidinone‑sulfonamide hybrids achieve IC50 values as low as 24.8 µg/mL in MCF‑7 cells, outperforming 5‑fluorouracil [1]. The 4‑ethylphenylsulfonyl variant provides a specific steric signature that can differentiate activity in breast cancer subtype panels. Researchers should prioritize this compound in comparative cytotoxicity screens against MCF‑7, MDA‑MB‑231, and T47D lines with rosiglitazone and pioglitazone as positive controls.

SAR Exploration of the Sulfonyl-Azetidine Linker Region

The 4‑ethylphenyl substituent offers a distinct electronic (σₚ ≈ −0.15) and steric profile compared to the 4‑ethoxy‑3‑fluorophenyl analog and the 2‑chlorobenzyl analog. This compound fills a specific gap in SAR matrices exploring the effect of para‑substitution on the aryl‑sulfonyl group. Procurement is justified when building a congeneric series to map the hydrophobic pocket tolerance of PPARγ or related nuclear receptors [1].

Physicochemical and Metabolic Stability Benchmarking

The predicted pKa and LogD differences between the 4‑ethylphenylsulfonyl and phenethylsulfonyl analogs (estimated ΔpKa < 0.5; ΔLogD ≈ 0.3–0.8) make this compound a valuable tool for dissecting the contribution of aromatic conjugation to permeability and metabolic stability within the azetidine‑TZD series [1]. Experimental determination of PAMPA permeability and microsomal stability is recommended.

Application
Selection Property
Validation Focus
PPARγ partial agonist screening
Partial agonism profile review
Co‑regulator recruitment & glucose uptake endpoints
Breast cancer cell panel screening
Cytotoxicity endpoint context
MCF‑7 / MDA‑MB‑231 / T47D line profiling
Sulfonyl‑azetidine SAR
Substituent electronic/steric profiling
PPARγ hydrophobic pocket tolerance mapping
Physicochemical & metabolic stability benchmarking
pKa / permeability prediction review
Metabolic stability prediction validation
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